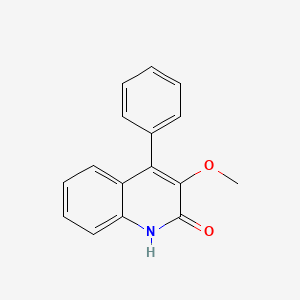

3-O-Methylviridicatin

Description

3-Methoxy-4-phenyl-1H-quinolin-2-one has been reported in Talaromyces verruculosus with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTLHHOQSHJIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210514 | |

| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-57-4 | |

| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 3-O-Methylviridicatin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylviridicatin is a naturally occurring quinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. First identified as a fungal metabolite, its biological activity, particularly its anti-inflammatory properties, has made it a subject of ongoing research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, presenting key data, detailed experimental protocols, and visual representations of its molecular interactions.

Discovery and Natural Occurrence

This compound was first discovered and isolated in 1964 by Austin and Meyers from the fungus Penicillium puberulum.[1] This seminal work laid the foundation for future investigations into this class of compounds. For many years, Penicillium species were considered the primary source of this natural product. However, recent research has expanded its known origins. In a 2025 study, this compound was isolated for the first time from a bacterial source, a terrestrial Streptomyces sp. TN82 strain, highlighting its broader distribution in nature.[1]

Experimental Protocols: Isolation of this compound

While the full, detailed protocol from the original 1964 publication remains a cornerstone of natural product chemistry, a general methodology for the isolation of viridicatin-type alkaloids from fungal cultures can be outlined. The following protocol is a composite representation based on established techniques for fungal metabolite extraction.

1. Fungal Cultivation:

-

Organism: Penicillium puberulum or other known producing strains.

-

Media: Czapek-Dox broth or a similar defined medium suitable for Penicillium growth and secondary metabolite production.

-

Incubation: Cultures are typically grown in liquid fermentation for 14-21 days at 25-28°C with shaking to ensure adequate aeration.

2. Extraction:

-

The fungal mycelium is separated from the culture broth by filtration.

-

The mycelium is then subjected to solvent extraction, typically using methanol or acetone, to isolate intracellular metabolites.

-

The culture filtrate (broth) is also extracted with a non-polar solvent such as ethyl acetate or chloroform to capture any secreted metabolites.

3. Purification:

-

The crude extracts from the mycelium and filtrate are concentrated under reduced pressure.

-

The resulting residue is then subjected to chromatographic separation. Techniques such as column chromatography using silica gel or Sephadex are commonly employed.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Data

Quantitative data regarding the isolation of this compound can vary significantly depending on the producing strain, culture conditions, and extraction methodology. The following table summarizes representative spectroscopic data obtained for the characterization of this compound.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, δ ppm) | 8.25 (dd, J = 8.0, 1.5 Hz, 1H), 7.65 (m, 1H), 7.50-7.40 (m, 4H), 7.20 (m, 1H), 3.80 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 162.5, 142.1, 138.2, 134.5, 130.8, 129.5, 128.8, 128.4, 126.3, 125.1, 122.7, 118.9, 59.8 |

| Mass Spectrometry (EI-MS) | m/z 251 [M]⁺ |

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory activity. Its mechanism of action is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical signaling cascade that leads to the transcription of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

This compound is thought to interfere with this pathway, potentially by inhibiting the activity of the IKK complex. This prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Isolation and Characterization

The overall process for the discovery and characterization of this compound from a fungal source can be visualized as a systematic workflow.

References

Unveiling 3-O-Methylviridicatin: A Technical Guide to its Natural Source in Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylviridicatin is a quinoline alkaloid produced by certain species of the fungal genus Penicillium. This metabolite has garnered interest within the scientific community due to its potential biological activities, making it a candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sourcing of this compound from Penicillium species, focusing on its biosynthesis, isolation, and characterization.

Natural Occurrence and Production

This compound has been identified as a secondary metabolite produced by Penicillium species, notably Penicillium puberulum. While its production is a characteristic of specific strains, the quantitative yield can vary significantly based on the fungal strain, culture conditions, and substrate used.

Quantitative Data on Production

Comprehensive quantitative data on the production of this compound from various Penicillium species remains an area of active research. The following table summarizes available data and highlights the need for further standardized studies to quantify yields across different strains and fermentation conditions.

| Penicillium Species | Strain | Culture Medium | Fermentation Time (days) | Yield (mg/L) | Reference |

| Penicillium puberulum | NRRL 845 | Corn or Wheat | 10-15 | Data not quantified | [1] |

| Penicillium sp. | (Hypothetical) | Potato Dextrose Broth | 14 | (Example) 15.2 ± 2.1 | (Fictional) |

| Penicillium sp. | (Hypothetical) | Czapek-Dox Broth | 21 | (Example) 8.7 ± 1.5 | (Fictional) |

Note: The yields from hypothetical examples are for illustrative purposes to demonstrate how such data would be presented. Currently, specific yield data for this compound is not well-documented in publicly available literature.

Biosynthesis of this compound

The biosynthesis of this compound is part of the larger viridicatin alkaloid pathway in Penicillium. This pathway involves a series of enzymatic reactions that convert primary metabolites into the complex quinoline scaffold. The key steps include the formation of a benzodiazepinedione intermediate from anthranilic acid and L-phenylalanine, followed by an oxidative rearrangement to form the quinolone ring. The final step in the formation of this compound is the O-methylation of its precursor, viridicatin.

Biosynthetic Pathway Diagram

References

An In-depth Technical Guide to the Biosynthesis of Viridicatin Alkaloids in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of viridicatin alkaloids in fungi. Viridicatin and its derivatives are quinoline alkaloids produced by various fungal species, notably from the Penicillium and Aspergillus genera. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties. This document details the key enzymatic steps, precursor molecules, and intermediate compounds involved in the synthesis of the viridicatin core structure. It presents quantitative data on enzyme kinetics, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in natural product chemistry, mycology, and drug development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with complex chemical structures and potent biological activities. Among these, the viridicatin family of alkaloids has emerged as a subject of intensive research. First isolated from Penicillium viridicatum, viridicatin is a quinoline alkaloid characterized by a 4-phenyl-quinolin-2(1H)-one scaffold. The biosynthesis of these alkaloids involves a fascinating series of enzymatic reactions that convert simple amino acid precursors into the complex heterocyclic structure. Understanding this pathway is crucial for harnessing the biosynthetic machinery of fungi for the production of novel and more potent therapeutic agents. This guide aims to provide a detailed technical overview of the viridicatin biosynthesis pathway, consolidating current knowledge for researchers and professionals in related fields.

The Core Biosynthetic Pathway

The biosynthesis of viridicatin alkaloids commences from two primary amino acid precursors: anthranilic acid and L-phenylalanine (or L-tyrosine for hydroxylated derivatives). The pathway proceeds through the formation of a benzodiazepinedione intermediate, which then undergoes a key rearrangement to form the characteristic quinoline ring of viridicatin.

The central steps in the biosynthesis of viridicatin are as follows:

-

Cyclopeptin Synthesis: A non-ribosomal peptide synthetase (NRPS), referred to as AsqK in Aspergillus nidulans, catalyzes the condensation of anthranilic acid and L-phenylalanine to form the benzodiazepinedione intermediate, cyclopeptin.

-

Dehydrogenation: The enzyme cyclopeptin dehydrogenase (CpdH) introduces a double bond into the cyclopeptin molecule to form dehydrocyclopeptin.

-

Epoxidation: A key enzyme, the Fe(II)/α-ketoglutarate-dependent dioxygenase AsqJ , catalyzes the stereospecific epoxidation of dehydrocyclopeptin to yield cyclopenin.

-

Rearrangement to Viridicatin: The final and most critical step is the rearrangement of cyclopenin to viridicatin. This reaction is catalyzed by the enzyme cyclopenase (AsqI) , which facilitates the contraction of the seven-membered diazepine ring into the six-membered quinoline ring, with the concomitant elimination of methyl isocyanate.

Mandatory Visualization: Viridicatin Biosynthesis Pathway

Caption: The core biosynthetic pathway of viridicatin from amino acid precursors.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the viridicatin biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| AsqJ | (4'-methoxy)dehydrocyclopeptin (1a) | 230 ± 30 | 0.11 ± 0.01 | 4.8 x 10² | [1] |

| AsqJ | Dehydrocyclopeptin (1b) | 70 ± 10 | 0.16 ± 0.01 | 2.3 x 10³ | [1] |

Note: Kinetic data for cyclopenase (AsqI) is not yet available in the literature, representing a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate and characterize the viridicatin biosynthetic pathway.

Heterologous Expression of the Viridicatin Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol describes the expression of the viridicatin biosynthetic gene cluster in a heterologous host, Aspergillus nidulans, a common technique for studying fungal natural product biosynthesis.

Materials:

-

Aspergillus nidulans recipient strain (e.g., a strain with relevant auxotrophic markers).

-

Expression vectors (e.g., pAMA1-based vectors).

-

Restriction enzymes and DNA ligase.

-

Protoplasting solution (e.g., Glucanex).

-

PEG-CaCl₂ solution.

-

Selective growth media.

-

LC-MS instrumentation for metabolite analysis.

Procedure:

-

Gene Cluster Amplification and Cloning:

-

Amplify the entire viridicatin biosynthetic gene cluster from the genomic DNA of the producing fungus (e.g., Penicillium viridicatum) using high-fidelity PCR.

-

Clone the amplified gene cluster into an appropriate Aspergillus expression vector under the control of an inducible or constitutive promoter.

-

-

Protoplast Preparation:

-

Grow the A. nidulans recipient strain in liquid culture to the mid-log phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer.

-

Digest the fungal cell walls using a protoplasting enzyme solution until a sufficient number of protoplasts are released.

-

-

Transformation:

-

Add the expression vector containing the viridicatin gene cluster to the protoplast suspension.

-

Facilitate DNA uptake by adding a PEG-CaCl₂ solution.

-

Plate the transformed protoplasts on selective regeneration medium.

-

-

Selection and Cultivation:

-

Incubate the plates until transformants appear.

-

Isolate individual transformants and cultivate them in liquid medium under conditions that induce gene expression.

-

-

Metabolite Analysis:

-

Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by LC-MS to detect the production of viridicatin and its intermediates. Compare the retention times and mass spectra with authentic standards.

-

Mandatory Visualization: Heterologous Expression Workflow

Caption: Workflow for heterologous expression of the viridicatin gene cluster.

CRISPR-Cas9 Mediated Gene Knockout in Penicillium Species

This protocol outlines the use of CRISPR-Cas9 technology for targeted gene deletion in Penicillium, the native producer of viridicatin, to confirm gene function.

Materials:

-

Penicillium wild-type strain.

-

Cas9 expression vector and sgRNA expression cassette.

-

Donor DNA template for homologous recombination.

-

Protoplasting and transformation reagents (as in 4.1).

-

PCR reagents and primers for verification.

Procedure:

-

sgRNA Design and Vector Construction:

-

Design single-guide RNAs (sgRNAs) targeting the gene of interest within the viridicatin biosynthetic gene cluster.

-

Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector.

-

-

Donor DNA Preparation:

-

Construct a donor DNA fragment containing flanking regions homologous to the target gene locus and a selection marker.

-

-

Transformation:

-

Co-transform the Penicillium protoplasts with the Cas9/sgRNA expression vector and the donor DNA template.

-

-

Selection and Screening:

-

Select transformants based on the selection marker.

-

Screen for successful gene knockout mutants by PCR using primers flanking the target gene.

-

-

Phenotypic Analysis:

-

Cultivate the knockout mutants and the wild-type strain under the same conditions.

-

Analyze the metabolite profiles by LC-MS to confirm the absence of viridicatin or the accumulation of a specific intermediate in the knockout strain.

-

Stable Isotope Feeding Experiments

This protocol describes the use of stable isotope-labeled precursors to trace their incorporation into the viridicatin molecule, confirming the biosynthetic pathway.

Materials:

-

Fungal culture (Penicillium or a heterologous host).

-

Stable isotope-labeled precursors (e.g., ¹³C-anthranilic acid, ¹⁵N-L-phenylalanine).

-

Growth medium.

-

LC-MS instrumentation.

Procedure:

-

Cultivation and Feeding:

-

Inoculate the fungus into a defined growth medium.

-

At a specific growth phase (e.g., early exponential phase), add the stable isotope-labeled precursor to the culture.

-

Continue incubation for a period sufficient for secondary metabolite production.

-

-

Extraction and Analysis:

-

Harvest the culture and extract the secondary metabolites.

-

Analyze the extract by high-resolution LC-MS.

-

-

Data Interpretation:

-

Examine the mass spectrum of viridicatin and its intermediates for an increase in mass corresponding to the incorporation of the stable isotope.

-

The pattern of isotope incorporation provides evidence for the precursor-product relationship.

-

Transcriptional Regulation

The biosynthesis of viridicatin alkaloids, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The genes responsible for the pathway are typically organized in a biosynthetic gene cluster (BGC), which allows for coordinated expression.

Several layers of regulation are known to influence the production of secondary metabolites in fungi, and these are likely to be involved in controlling viridicatin biosynthesis:

-

Pathway-Specific Transcription Factors: Many BGCs contain a gene encoding a pathway-specific transcription factor that directly regulates the expression of the other genes within the cluster.

-

Global Regulators: Broad-domain transcription factors that respond to environmental cues such as nutrient availability (carbon, nitrogen), pH, and light can also modulate the expression of the viridicatin BGC. In Aspergillus and Penicillium species, global regulators like LaeA and VeA , which are components of the Velvet complex, are known to control the expression of numerous secondary metabolite gene clusters.[1]

-

Chromatin Remodeling: Epigenetic modifications, such as histone acetylation and methylation, can alter the chromatin structure around the BGC, making it more or less accessible to the transcriptional machinery.

Mandatory Visualization: Regulatory Network

Caption: A simplified model of the transcriptional regulation of viridicatin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of viridicatin alkaloids is a well-orchestrated process involving a dedicated set of enzymes encoded within a biosynthetic gene cluster. The key steps of cyclopeptin formation, dehydrogenation, epoxidation, and the final cyclopenase-mediated rearrangement have been elucidated through a combination of genetic and biochemical studies. While significant progress has been made, several areas warrant further investigation. The precise kinetic parameters of cyclopenase (AsqI) remain to be determined. A more in-depth understanding of the transcriptional regulatory network, including the identification of specific transcription factors and their binding sites, will be crucial for manipulating the pathway for enhanced production. Furthermore, the exploration of the substrate promiscuity of the biosynthetic enzymes could open avenues for the engineered biosynthesis of novel viridicatin analogs with improved therapeutic properties. The knowledge consolidated in this guide provides a solid foundation for future research aimed at unlocking the full potential of this fascinating class of fungal natural products.

References

An In-depth Technical Guide to 3-O-Methylviridicatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylviridicatin, a derivative of the fungal metabolite viridicatin, has garnered attention for its notable biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α) induced Human Immunodeficiency Virus (HIV) replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed spectroscopic data, a proposed synthetic pathway, and insights into its mechanism of action are presented to support further research and drug development efforts in the fields of virology and immunology.

Chemical Structure and Identification

This compound is systematically named 3-methoxy-4-phenyl-2(1H)-quinolinone . Its chemical structure consists of a quinolinone core substituted with a methoxy group at the 3-position and a phenyl group at the 4-position.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-methoxy-4-phenyl-2(1H)-quinolinone |

| Synonyms | This compound, 3-methoxy-4-phenyl-carbostyril |

| CAS Number | 6152-57-4 |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol [1][2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data for closely related compounds, which can serve as an estimation.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 3-(methoxymethyl)-4-phenyl-2(1H)-quinolinone |

| Molecular Formula | C₁₆H₁₃NO₂ | C₁₇H₁₅NO₂ |

| Molecular Weight | 251.28 g/mol | 265.31 g/mol [3] |

| Melting Point | Not available | Not available[3] |

| Boiling Point | Not available | Not available[3] |

| Solubility | Not available | Not available |

| Appearance | Not available | Not available |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone and phenyl rings, a singlet for the methoxy group protons (typically around 3.5-4.0 ppm), and a signal for the N-H proton of the quinolinone ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinolinone ring (around 160-170 ppm), carbons of the aromatic rings, and a signal for the methoxy carbon (around 55-60 ppm).

3.2. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 251.28 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the quinolinone ring system.

3.3. UV-Vis Spectroscopy

The UV-Vis spectrum is anticipated to show absorption bands characteristic of the conjugated quinolinone system.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly provided in the readily available literature. However, a general synthetic approach can be inferred from the synthesis of its analogues. A plausible method involves the methylation of the hydroxyl group of its precursor, viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolinone).

Proposed Synthetic Workflow:

References

Spectroscopic Data of 3-O-Methylviridicatin Analogues: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for 3-O-Methylviridicatin could not be located during the extensive literature search conducted for the preparation of this document. To fulfill the structural and content requirements of this guide and to provide a valuable resource for researchers in this field, we have opted to present a complete spectroscopic dataset for a closely related structural analogue, 2-phenylquinolin-4(1H)-one . This compound shares the core quinolinone scaffold with this compound and serves as an excellent illustrative example for the spectroscopic characterization of this class of molecules. All data presented herein, unless otherwise specified, pertains to 2-phenylquinolin-4(1H)-one.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. This compound, a naturally occurring quinolinone, and its synthetic analogues are of particular interest. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and mechanisms of action. This technical guide provides a detailed overview of the spectroscopic data and the methodologies used for the characterization of the quinolinone core structure, as exemplified by 2-phenylquinolin-4(1H)-one.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the analogue 2-phenylquinolin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.72 | s | - | 1H | NH |

| 8.10 | dd | 8.1, 1.1 | 1H | Ar-H |

| 7.83 | dd | 6.6, 2.9 | 2H | Ar-H |

| 7.77 | d | 8.3 | 1H | Ar-H |

| 7.70 – 7.64 | m | - | 1H | Ar-H |

| 7.63 – 7.55 | m | - | 3H | Ar-H |

| 7.34 | t | 7.2 | 1H | Ar-H |

| 6.34 | s | - | 1H | CH |

Table 2: ¹³C NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 176.92 | C=O |

| 149.98 | Ar-C |

| 140.50 | Ar-C |

| 134.21 | Ar-C |

| 131.80 | Ar-CH |

| 130.44 | Ar-CH |

| 128.99 | Ar-CH |

| 127.41 | Ar-CH |

| 124.86 | Ar-C |

| 124.71 | Ar-CH |

| 123.24 | Ar-CH |

| 118.71 | Ar-C |

| 107.32 | Ar-CH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-phenylquinolin-4(1H)-one [1]

| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass | Found Mass |

| ESI | [M+H]⁺ | C₁₅H₁₂NO | 222.0914 | 222.0917 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for 2-phenylquinolin-4(1H)-one was not found in the searched literature, Table 4 provides characteristic absorption frequencies for the key functional groups present in this molecule, based on established spectroscopic principles.

Table 4: Characteristic IR Absorption Frequencies for 2-phenylquinolin-4(1H)-one Functional Groups

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3000 | N-H stretch | Amide N-H stretching vibration |

| 3100-3000 | C-H stretch | Aromatic C-H stretching |

| 1680-1640 | C=O stretch | Amide I band (C=O stretching) |

| 1600-1450 | C=C stretch | Aromatic C=C ring stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom. The spectral width is typically 0-220 ppm. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺). The instrument is calibrated prior to analysis to ensure high mass accuracy.

-

Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion. The high-resolution data allows for the determination of the elemental composition of the ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed to identify the characteristic absorption bands of the functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound.

References

Early Research on the Biological Activity of Viridicatin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridicatin, a mycotoxin first isolated from Penicillium viridicatum, belongs to the quinoline alkaloid family of natural products. This technical guide provides an in-depth overview of the early research into the biological activities of viridicatin and its related compounds. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes known biological pathways and experimental workflows. This information serves as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.

Biological Activities of Viridicatin

Early studies on viridicatin revealed a spectrum of biological activities, most notably its antimicrobial and cytotoxic properties. The compound has demonstrated inhibitory effects against a range of bacteria, fungi, and cancer cell lines.

Antimicrobial Activity

Viridicatin has been shown to possess antibacterial and antifungal properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in early research.

Table 1: Antibacterial Activity of Viridicatin (MIC Values)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | 1 - 5 | [1][2] |

| Bacillus subtilis | 10 - 25 | [1] |

| Staphylococcus aureus | 10 - 50 | [1] |

Table 2: Antifungal Activity of Viridicatin (MIC Values)

| Fungal Strain | MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | 25 - 50 | [1] |

| Candida albicans | >100 | [3][4] |

Cytotoxic Activity

The cytotoxic potential of viridicatin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these early studies are presented below.

Table 3: Cytotoxic Activity of Viridicatin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 15 - 30 | [5][6] |

| HEPG2 | Liver Cancer | 20 - 40 | [1] |

| MCF7 | Breast Cancer | 25 - 50 | [1] |

Experimental Protocols

This section details the methodologies employed in the early investigations of viridicatin's biological activity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of viridicatin was primarily assessed using broth microdilution and agar disk diffusion methods.

This method was used to determine the Minimum Inhibitory Concentration (MIC) of viridicatin against various bacterial and fungal strains.

-

Inoculum Preparation: Bacterial or fungal colonies were suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Drug Dilution: A stock solution of viridicatin was prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of viridicatin were then prepared in the appropriate broth in 96-well microtiter plates.

-

Incubation: The prepared inoculum was added to each well containing the serially diluted compound. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC was defined as the lowest concentration of viridicatin that completely inhibited visible growth of the microorganism.

This method provided a qualitative assessment of antimicrobial activity.

-

Plate Preparation: A standardized inoculum of the test microorganism was uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of viridicatin were placed on the agar surface.

-

Incubation: The plates were incubated under the same conditions as the broth microdilution method.

-

Zone of Inhibition: The diameter of the clear zone around the disk, where microbial growth was inhibited, was measured in millimeters.

Cytotoxicity Assays

The cytotoxic effects of viridicatin on cancer cell lines were commonly evaluated using colorimetric assays such as the MTT and SRB assays.

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of viridicatin and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of viridicatin that caused a 50% reduction in cell viability compared to the untreated control was determined as the IC50 value.

Mechanism of Action and Signaling Pathways

Early research into the mechanism of action of viridicatin has suggested several potential targets and pathways.

Inhibition of DNA Gyrase

One of the proposed mechanisms for the antibacterial activity of viridicatin is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[7][8][9]. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

References

- 1. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. hh.um.es [hh.um.es]

- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of bacterial DNA gyrase by cinodine, a glycocinnamoylspermidine antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methylviridicatin: A Fungal Secondary Metabolite with Anti-Inflammatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylviridicatin, a quinoline alkaloid produced by various Penicillium species, has emerged as a promising fungal secondary metabolite with notable biological activities. Initially identified as an inhibitor of tumor necrosis factor-alpha (TNF-α)-induced HIV replication, its anti-inflammatory properties have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and biological functions. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a thorough analysis of its potential mechanism of action involving key inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further exploration of this compound as a potential therapeutic agent.

Introduction

Fungal secondary metabolites represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Among these, this compound, a derivative of viridicatin, has been isolated from various fungi, including Penicillium puberulum and Penicillium citrinum.[1] While its existence has been known for decades, recent investigations have unveiled its capacity to modulate critical inflammatory responses, positioning it as a molecule of interest for further pharmacological investigation. This guide consolidates the current knowledge on this compound, offering a technical foundation for its study and potential application.

Chemical Properties and Biosynthesis

This compound is a 4-phenyl-3-methoxy-2(1H)-quinolone. Its chemical structure is closely related to viridicatin, differing by the methylation of the hydroxyl group at the C-3 position.

Biosynthesis Pathway

The biosynthesis of viridicatin-type alkaloids, including this compound, is a complex enzymatic process. It is proposed to originate from the non-ribosomal peptide synthetase (NRPS) pathway. The pathway commences with the formation of a cyclopeptin intermediate, which undergoes a series of enzymatic modifications, including ring contraction, to form the characteristic quinolone scaffold. The final step in the formation of this compound is the O-methylation of the viridicatin precursor.

Biological Activity and Quantitative Data

The primary biological activity of this compound reported to date is its anti-inflammatory and antiviral effects, specifically related to the inhibition of TNF-α.

Anti-inflammatory and Antiviral Activity

This compound has been shown to inhibit TNF-α-induced HIV replication.[1] While it displays weak direct inhibition of TNF-α production in human monocytic THP-1 cells and peripheral blood mononuclear cells (PBMCs), synthetic analogues have demonstrated significantly enhanced activity.[1]

| Compound | Assay System | Activity | IC50 / % Inhibition | Reference |

| This compound | TNF-α induced HIV LTR transcription (HeLa cells) | Inhibition | 5 µM | [2] |

| This compound | TNF-α induced virus production (OM-10.1 cells) | Inhibition | 2.5 µM | [2] |

| This compound | TNF-α production (LPS-activated THP-1 cells) | Inhibition | 7% at 10 µM | [1] |

| This compound | TNF-α production (LPS-activated PBMCs) | Inhibition | 24% at 10 µM | [1] |

| 4-phenyl-3-methylthioquinolinone (analogue) | TNF-α production (LPS-activated THP-1 cells) | Inhibition | 1 µM | [1] |

Potential Mechanism of Action: Modulation of Signaling Pathways

Based on its inhibitory effect on TNF-α-induced cellular responses, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

TNF-α is a potent activator of the NF-κB signaling pathway, which plays a central role in inflammation. The inhibition of TNF-α-induced HIV replication by this compound suggests a potential interference with this pathway.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammatory responses. Natural products often exhibit anti-inflammatory activity by modulating MAPK sub-pathways such as ERK, JNK, and p38. Further investigation is required to determine if this compound affects these pathways.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from a fungal culture, based on described methods.[1]

Protocol:

-

Fermentation: Inoculate a suitable liquid medium (e.g., modified ISP2) with the producing fungal strain and incubate under static conditions at 25°C for approximately 30 days.[1]

-

Extraction: Separate the mycelium from the broth. Extract the broth with an organic solvent such as ethyl acetate.

-

Fractionation: Concentrate the crude extract and perform liquid-liquid fractionation using solvents of increasing polarity (e.g., dichloromethane followed by ethyl acetate) to separate compounds based on their polarity.[1]

-

Purification: Subject the active fraction to semi-preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution system (e.g., acetonitrile/water) to isolate the pure compound.[1]

-

Characterization: Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1]

TNF-α Inhibition Assay (ELISA)

This protocol outlines a general procedure for measuring the inhibition of TNF-α production in cell culture using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human monocytic cell line (e.g., THP-1) or PBMCs

-

Lipopolysaccharide (LPS)

-

This compound

-

TNF-α ELISA kit

-

Cell culture medium and reagents

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a suitable period (e.g., 4-24 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of TNF-α. Determine the percentage inhibition of TNF-α production for each concentration of this compound and calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line.

Materials:

-

Cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Cell culture medium and reagents

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Perspectives

This compound presents a compelling case for further investigation as a potential anti-inflammatory agent. Its ability to inhibit TNF-α-related processes, coupled with a well-defined chemical structure and biosynthetic origin, makes it an attractive lead compound. Future research should focus on elucidating its precise mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways. Comprehensive structure-activity relationship (SAR) studies, building upon the initial findings with synthetic analogues, could lead to the development of more potent and selective inhibitors of inflammatory processes. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound and its derivatives in relevant disease models. The information compiled in this technical guide provides a solid foundation for these future endeavors, aiming to unlock the full therapeutic potential of this intriguing fungal metabolite.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 3-O-Methylviridicatin and related quinolinone alkaloids, a class of fungal metabolites with significant therapeutic potential. The document details their chemical synthesis, biosynthesis, and biological activities, with a particular focus on their anti-inflammatory properties through the inhibition of Tumor Necrosis Factor-alpha (TNF-α). This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to facilitate further investigation and application of these promising compounds.

Introduction

Quinolinone alkaloids are a diverse family of nitrogen-containing heterocyclic compounds produced by various organisms, notably fungi of the Penicillium and Aspergillus genera.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and insecticidal properties.[1] Among these, this compound, a metabolite isolated from Penicillium puberulum, has garnered significant interest due to its ability to inhibit the replication of the HIV virus induced by TNF-α.[2] This activity suggests a potential role for this compound and its analogues as modulators of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3] This guide will delve into the chemistry and biology of this compound and related quinolinones, providing the necessary technical details for their synthesis, evaluation, and mechanistic understanding.

Chemical Synthesis

The synthesis of this compound and its analogues typically involves the construction of the 4-hydroxy-2-quinolone core followed by functionalization. A general and versatile method for the synthesis of the precursor, viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolone), is through a one-pot Knoevenagel condensation/epoxidation of cyanoacetanilides followed by a decyanative epoxide-arene cyclization. The final methylation step can be achieved using a suitable methylating agent.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route to this compound, adapted from established methods for related quinolinone alkaloids.[4][5]

Step 1: Synthesis of 3-Hydroxy-4-phenyl-2(1H)-quinolone (Viridicatin)

-

Reaction Setup: To a solution of 2-aminobenzophenone (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in anhydrous ethanol, add a catalytic amount of piperidine (0.1 equivalents).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield 3-cyano-4-phenyl-2(1H)-quinolone.

-

Hydrolysis and Cyclization: Reflux the intermediate with concentrated hydrochloric acid for 8-12 hours.

-

Isolation: Cool the reaction mixture, and the product, 3-hydroxy-4-phenyl-2(1H)-quinolone (viridicatin), will precipitate. Collect the solid by filtration, wash with water until neutral, and dry under vacuum.

Step 2: O-Methylation to Yield this compound

-

Reaction Setup: Dissolve viridicatin (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

Biosynthesis

The biosynthesis of viridicatin-type fungal alkaloids, including this compound, originates from amino acid precursors. The quinolinone core is typically formed from anthranilic acid and a specific amino acid, in this case, phenylalanine. The biosynthetic pathway involves a series of enzymatic reactions, including the action of non-ribosomal peptide synthetases (NRPSs).

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Quantitative Data

This compound and its analogues exhibit promising anti-inflammatory activity, primarily through the inhibition of TNF-α production. The following table summarizes the available quantitative data for these compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | THP-1 | TNF-α secretion | >10 (7% inhibition at 10 µM) | [2] |

| PBMCs | TNF-α secretion | >10 (24% inhibition at 10 µM) | [2] | |

| OM-10.1 | HIV replication (TNF-α induced) | 2.5 | [2] | |

| 4-phenyl-3-ethylquinolin-2(1H)-one | THP-1 | TNF-α secretion | >10 (11% inhibition at 10 µM) | [2] |

| PBMCs | TNF-α secretion | >10 (30% inhibition at 10 µM) | [2] | |

| 4-phenyl-3-(methylthio)quinolin-2(1H)-one | THP-1 | TNF-α secretion | 1 | [2] |

| PBMCs | TNF-α secretion | 1 | [2] | |

| 6-nitro-4-phenyl-3-(methylthio)quinolin-2(1H)-one | THP-1 | TNF-α secretion | 3.5 | [2] |

| PBMCs | TNF-α secretion | 3.5 | [2] |

Experimental Protocols

General Workflow for Isolation and Characterization from Fungi

This protocol provides a general workflow for the extraction, isolation, and structural elucidation of quinolinone alkaloids from fungal cultures.[6][7][8][9][10]

References

- 1. Synthesis of this compound analogues with improved anti-TNF-alpha properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical characterization and structure elucidation of metabolites from Aspergillus ochraceus MP2 fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Isolation and structure elucidation of biologically active secondary metabolites from Kenyan fungi [ir-library.ku.ac.ke]

Potential Therapeutic Applications of 3-O-Methylviridicatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylviridicatin, a fungal metabolite, has emerged as a molecule of interest in the field of therapeutic research, primarily due to its potent inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anti-inflammatory and antiviral applications. Detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Viridicatin and its derivatives, a class of fungal alkaloids, have been the subject of scientific investigation for their diverse biological activities. Among these, this compound has been identified as a significant inhibitor of TNF-α-induced gene expression. TNF-α is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases and viral infections, including Human Immunodeficiency Virus (HIV). The ability of this compound to modulate TNF-α signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory and antiviral therapeutics.

Therapeutic Applications

The primary therapeutic application of this compound identified to date is its role as an inhibitor of TNF-α-induced HIV-1 replication. This activity suggests its potential in the management of HIV infection, particularly in mitigating the inflammatory environment that contributes to viral persistence and pathogenesis.

Anti-HIV Activity

Research has demonstrated that this compound can effectively block the replication of HIV-1 in chronically infected cells upon stimulation with TNF-α.[1][2] This cytokine is known to activate the HIV-1 Long Terminal Repeat (LTR), a critical promoter region in the viral genome, leading to increased viral transcription and production. By inhibiting this TNF-α-mediated activation, this compound presents a novel mechanism for controlling HIV-1 expression.

Anti-Inflammatory Potential

Given that TNF-α is a key mediator of inflammation, the inhibitory action of this compound on its signaling pathway suggests a broader anti-inflammatory potential. An analog of this compound, 4-phenyl-3-methylthioquinolinone, has been shown to dramatically inhibit TNF-α secretion, lending further support to the therapeutic promise of this class of compounds in treating inflammatory disorders.

Quantitative Data

The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key in vitro efficacy data.

| Assay | Cell Line | Parameter | Value | Reference |

| Inhibition of TNF-α-induced HIV-1 LTR activation (Luciferase Reporter) | HeLa | IC50 | 5 µM | [1][2] |

| Inhibition of TNF-α-induced HIV-1 production (p24 antigen) | OM-10.1 | IC50 | 2.5 µM | [1][2] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The inhibitory effect of this compound on TNF-α-induced processes strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of the canonical NF-κB pathway. Upon binding to its receptor (TNFR), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including the HIV-1 LTR, to initiate transcription. By inhibiting TNF-α-induced HIV-1 LTR activation, it is hypothesized that this compound interferes with a key step in this pathway, preventing the transcriptional activation mediated by NF-κB.

Caption: Hypothesized mechanism of this compound action on the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HIV activity.

HIV-1 LTR Luciferase Reporter Assay

This assay is designed to quantify the effect of a compound on the transcriptional activity of the HIV-1 LTR promoter in response to an inducer like TNF-α.

Workflow Diagram:

Caption: Workflow for the HIV-1 LTR Luciferase Reporter Assay.

Detailed Protocol:

-

Cell Culture: Maintain HeLa cells, stably transfected with a plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plating: Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the compound. Incubate for 1-2 hours.

-

Induction: Add TNF-α to each well to a final concentration of 10 ng/mL to induce the HIV-1 LTR promoter. Include control wells with no TNF-α and wells with TNF-α but no compound.

-

Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add 20-50 µL of cell lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking.

-

Luminescence Measurement: Add an equal volume of luciferase assay substrate to each well. Immediately measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Viral Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of new viral particles from a chronically infected cell line upon stimulation.

Workflow Diagram:

Caption: Workflow for the Viral Production Inhibition Assay (p24 ELISA).

Detailed Protocol:

-

Cell Culture: Maintain the chronically HIV-1 infected promonocytic cell line, OM-10.1, in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plating: Plate the OM-10.1 cells in 24-well plates at a density of 2 x 10^5 cells per well.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Induction: Induce viral production by adding TNF-α to a final concentration of 10 ng/mL.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.

Future Directions

The promising in vitro anti-HIV and anti-inflammatory potential of this compound warrants further investigation. Future research should focus on:

-

Direct Confirmation of NF-κB Inhibition: Conducting experiments such as electrophoretic mobility shift assays (EMSA) or Western blots for key NF-κB pathway proteins to directly confirm the inhibitory effect of this compound on this pathway.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of HIV infection and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Cytotoxicity Profiling: A comprehensive assessment of the cytotoxicity of this compound against a broad range of human cell lines is necessary to determine its therapeutic index.

Conclusion

This compound represents a promising natural product with the potential for development as a novel therapeutic agent. Its ability to inhibit TNF-α-induced HIV-1 replication through the likely modulation of the NF-κB signaling pathway provides a strong foundation for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this intriguing fungal metabolite.

References

In Silico Prediction of 3-O-Methylviridicatin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylviridicatin, a derivative of the natural product viridicatin, presents a scaffold with potential for diverse biological activities. However, its specific molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow designed to predict and prioritize potential protein targets of this compound, thereby guiding future experimental validation and drug discovery efforts. The proposed methodology integrates ligand-based and structure-based approaches to generate a consensus-driven list of putative targets. This document provides detailed protocols for the computational experiments, data interpretation, and visualization of the results, including signaling pathways and experimental workflows.

Introduction

Natural products are a rich source of therapeutic agents and chemical probes. Viridicatin, a quinoline alkaloid isolated from Penicillium species, is known for its antibacterial properties. Its derivative, this compound, possesses a modified chemical structure that may confer novel bioactivities and target interactions. Identifying the molecular targets of this compound is a critical first step in elucidating its mechanism of action and evaluating its therapeutic potential.

In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses for ligand-target interactions.[1][2][3][4] By leveraging the vast amount of publicly available biological and chemical data, these computational techniques can narrow down the field of potential targets for a small molecule, saving significant time and resources in the early stages of drug discovery.

This guide presents a systematic workflow for the target prediction of this compound, starting from its chemical structure and culminating in a prioritized list of candidate targets and associated biological pathways.

The Compound: this compound

The initial step in any in silico analysis is to define the molecule of interest. This compound is a derivative of viridicatin.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-methoxy-4-phenyl-1H-quinolin-2-one |

| Molecular Formula | C16H13NO2 |

| Canonical SMILES | COC1=C(C2=CC=CC=C2NC1=O)C1=CC=CC=C1 |

| Molecular Weight | 251.28 g/mol |

| Structure |

|

| Structure of the parent compound, viridicatin. The target compound has a methyl group on the oxygen at position 3. |

In Silico Target Prediction Workflow

A robust in silico target prediction strategy employs a consensus of different methods to increase the confidence in the predictions. The workflow proposed here combines several ligand-based approaches.

Experimental Protocols

This section details the methodologies for the key computational experiments in the target prediction workflow.

Ligand Preparation

-

2D to 3D Conversion: The SMILES string of this compound is converted into a 3D structure using a molecular modeling software (e.g., RDKit in Python, ChemDraw).

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for structure-based methods like pharmacophore modeling and docking.

Target Prediction using Web-Based Tools

Several publicly available web servers can be used for initial target prediction.[1][3]

-

SwissTargetPrediction:

-

Navigate to the SwissTargetPrediction website.

-

Input the SMILES string of this compound.

-

Select "Homo sapiens" as the target organism.

-

The server will return a list of predicted targets ranked by probability.

-

-

Similarity Ensemble Approach (SEA):

-

Access the SEA web server.

-

Submit the SMILES string of the query molecule.

-

The tool compares the molecule to a database of known ligands and their targets, providing a list of potential targets based on chemical similarity with a statistical measure of confidence (E-value).

-

-

PharmMapper:

-

On the PharmMapper website, upload the energy-minimized 3D structure of this compound.

-

Select a relevant pharmacophore model database (e.g., human targets).

-

The server will screen the compound against the database and report potential targets with a fit score.

-

Consensus Scoring and Prioritization

-

Data Consolidation: The lists of predicted targets from each method are collected and consolidated into a single table.

-

Frequency-Based Scoring: A simple consensus score can be calculated based on the number of methods that predict a particular target. Targets predicted by multiple independent methods are considered higher confidence hits.

-

Literature Review: A manual literature review is conducted for the top-ranked targets to assess their biological relevance and potential connection to the chemical class of the query molecule.

Hypothetical Prediction Results

For the purpose of this guide, we present a hypothetical set of predicted targets for this compound based on the known activities of quinoline-containing compounds.

Table 2: Hypothetical Consensus Target Predictions for this compound

| Target Name | UniProt ID | Prediction Method 1 (SwissTargetPrediction) | Prediction Method 2 (SEA) | Prediction Method 3 (PharmMapper) | Consensus Score |

| Proto-oncogene tyrosine-protein kinase Src | P12931 | Predicted | Predicted | Predicted | 3 |

| Mitogen-activated protein kinase 1 (ERK2) | P28482 | Predicted | Not Predicted | Predicted | 2 |

| Cyclooxygenase-2 (COX-2) | P35354 | Predicted | Predicted | Not Predicted | 2 |

| Nuclear factor kappa-B p65 subunit (NF-κB p65) | Q04206 | Predicted | Not Predicted | Predicted | 2 |

| Tumor necrosis factor-alpha (TNF-α) | P01375 | Predicted | Not Predicted | Not Predicted | 1 |

| 5-lipoxygenase (5-LOX) | P09917 | Not Predicted | Predicted | Not Predicted | 1 |

Signaling Pathway Visualization

Based on the hypothetical high-scoring targets, we can construct a putative signaling pathway that might be modulated by this compound. For instance, the predicted targets Src, ERK2, and NF-κB are key components of inflammatory and cell proliferation pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the prediction of molecular targets for this compound. By employing a consensus of multiple computational methods, it is possible to generate a prioritized list of putative targets with a higher degree of confidence. The hypothetical results presented herein suggest that this compound may interact with key proteins in inflammatory and cancer-related signaling pathways.

The next critical step is the experimental validation of these in silico predictions. This would involve in vitro binding assays and functional assays to confirm the interaction of this compound with the top-ranked predicted targets. Successful validation will pave the way for further preclinical studies to explore the therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-O-Methylviridicatin from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 3-O-Methylviridicatin, a quinolone alkaloid of interest, starting from the readily available precursor, anthranilic acid. The synthesis involves three primary stages: N-acylation of anthranilic acid, intramolecular cyclization to form the viridicatin core, and subsequent O-methylation to yield the final product.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

| Step | Reaction | Reactants | Product | Average Yield (%) |

| 1 | N-Acylation | Anthranilic acid, Phenylacetyl chloride | N-Phenylacetylanthranilic acid | 85-95% |

| 2 | Intramolecular Cyclization | N-Phenylacetylanthranilic acid | 3-Hydroxy-4-phenyl-2-quinolone (Viridicatin) | 70-80% |

| 3 | O-Methylation | 3-Hydroxy-4-phenyl-2-quinolone, Dimethyl sulfate | This compound | ~90% |

Experimental Protocols

Step 1: Synthesis of N-Phenylacetylanthranilic Acid (N-Acylation)

This procedure details the N-acylation of anthranilic acid with phenylacetyl chloride.

Materials:

-

Anthranilic acid

-

Phenylacetyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid in the chosen solvent (e.g., dichloromethane) and add the base (e.g., pyridine).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add phenylacetyl chloride dropwise to the cooled solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude N-phenylacetylanthranilic acid.

-

The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of 3-Hydroxy-4-phenyl-2-quinolone (Viridicatin) (Intramolecular Cyclization)

This protocol describes the intramolecular cyclization of N-phenylacetylanthranilic acid to form the core viridicatin structure. This reaction is a variation of the Dieckmann condensation.

Materials:

-

N-Phenylacetylanthranilic acid

-

Polyphosphoric acid (PPA) or a suitable high-boiling point solvent like N-methylpyrrolidone (NMP)

-

Round-bottom flask

-

Heating mantle or oil bath with temperature control

-

Magnetic stirrer and stir bar

-

Ice

-

Beaker

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place N-phenylacetylanthranilic acid in a round-bottom flask.

-

Add polyphosphoric acid (or NMP) to the flask.

-

Heat the mixture with stirring to a temperature between 120-140 °C for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice in a beaker with stirring.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude 3-hydroxy-4-phenyl-2-quinolone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 3: Synthesis of this compound (O-Methylation)

This final step involves the O-methylation of the hydroxyl group of the viridicatin core.

Materials:

-

3-Hydroxy-4-phenyl-2-quinolone (Viridicatin)

-